molecular formula C5H3BrOS B1273759 3-Bromothiophene-2-carboxaldehyde CAS No. 930-96-1

3-Bromothiophene-2-carboxaldehyde

Cat. No. B1273759
CAS RN: 930-96-1
M. Wt: 191.05 g/mol
InChI Key: BCZHCWCOQDRYGS-UHFFFAOYSA-N
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Description

3-Bromothiophene is a significant organic intermediate recognized for its role in the synthesis of various thiophene polymers and other organic compounds. It serves as a building block in the development of arylene vinylene-based organic semiconductors and has been utilized in the creation of thiophene-based derivatives with spasmolytic activity .

Synthesis Analysis

The synthesis of 3-Bromothiophene has been achieved through different methods. One approach involves the electrochemical reduction of 2,3,5-tribromothiophene to 3-bromothiophene with high current efficiency using various cathodes . Another method includes bromination of thiophene followed by reduction with zinc in acetic acid, achieving an overall yield of 72.6% . Additionally, the synthesis of bithiophene-based dicarboxaldehydes, which are related to 3-bromothiophene, has been facilitated by a novel functional bithiophene synthon .

Molecular Structure Analysis

The molecular structure of 3-Bromothiophene allows it to participate in various chemical reactions. Its bromine substituent is reactive and can be displaced or participate in coupling reactions, which is essential for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-Bromothiophene has been used in palladium-catalyzed thienylation reactions with allylic alcohols to produce selective 3-(3'-thienyl)-aldehydes or ketones . It has also been involved in nickel-catalyzed electrochemical coupling with alkyl and alkenyl halides . Furthermore, the sodium salt of 3-bromothiophen-2-carboxylic acid has been used to generate thienopyranones and thienopyridinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromothiophene derivatives have been explored through their use in the synthesis of spasmolytic agents. The structural and electronic properties of these derivatives were characterized using spectral analysis and density functional theory (DFT) calculations, providing insights into their reactivity and stability .

Scientific Research Applications

Catalytic Hydrogenation

3-Bromothiophene-2-carboxaldehyde is used in catalytic hydrogenation processes. Vu et al. (2003) discuss the selective catalytic hydrogenation of bifunctional compounds containing carbonyl and sulfur moieties, using hydrogen transfer from alcohols and a basic catalyst. This method has shown high yields, demonstrating the utility of 3-Bromothiophene-2-carboxaldehyde in catalytic reactions (Vu, Kumbhar, & Figuéras, 2003).

Synthesis of Thiophene Polymers

Wang Deng-yu (2004) highlights the importance of 3-Bromothiophene as an organic intermediate in synthesizing thiophene polymers. It is utilized in creating various thiophene-based compounds, showcasing its versatility in organic synthesis (Wang Deng-yu, 2004).

Electrochemical Coupling

In electrochemical applications, 3-Bromothiophene-2-carboxaldehyde can be used in coupling reactions. Durandetti et al. (1997) describe the nickel-catalyzed electrochemical coupling of 2- and 3-bromothiophene with alkyl and alkenyl halides, an efficient process for forming various organic compounds (Durandetti, Périchon, & Nédélec, 1997).

Decarbonylative Dibromination

Ajdačić et al. (2016) have developed a method for the decarbonylative dibromination of 2-thiophenecarboxaldehyde derivatives, including 3-Bromothiophene-2-carboxaldehyde, under mild conditions. This process allows for the functionalization of starting compounds in a single reaction step (Ajdačić, Stepanović, Zlatovic, Gruden, & Opsenica, 2016).

Synthesis of Organic Light-Emitting Diode Materials

3-Bromothiophene-2-carboxaldehyde is involved in the synthesis of novel fluorescent aryl-substituted thiophene derivatives, which are promising materials for organic light-emitting diodes (OLEDs). Xu and Yu (2011) report on the synthesis and photophysical properties of these compounds, highlighting their potential in advanced electronic applications (Xu & Yu, 2011).

Safety And Hazards

3-Bromothiophene-2-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

properties

IUPAC Name

3-bromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZHCWCOQDRYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383882
Record name 3-Bromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiophene-2-carboxaldehyde

CAS RN

930-96-1
Record name 3-Bromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromothiophene-2-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
V Venkataramireddy, V Shankaraiah, AT Rao… - Rasayan J …, 2016 - researchgate.net
… 3-Bromothiophene-2-carboxaldehyde (1) was synthesized from 3-bromothiophene in the presence of LDA, N-formyl piperidine in THF. The structure of the compound obtained was …
Number of citations: 22 www.researchgate.net
AM Arasavelli, GV Raghava Sharma… - Heterocyclic …, 2016 - degruyter.com
… coupling reaction [12–15] of 3-bromothiophene-2-carboxaldehyde (1) and arylboronic acids 2a–… The starting material, 3-bromothiophene-2-carboxaldehyde (1), was synthesized from 3-…
Number of citations: 10 www.degruyter.com
H Carboxaldehydes - … and Acyl Derivatives of Thiophenes and …, 1986 - Wiley Online Library
… The nitration of 3-bromothiophene-2-carboxaldehyde was shown to give the 4-nitro derivative (35 to 43%). 67* 593 A subsequent study has shown that the 5-nitro isomer is also formed (…
Number of citations: 0 onlinelibrary.wiley.com
TJ Bleisch, PL Ornstein, NK Allen, RA Wright… - Bioorganic & Medicinal …, 1997 - Elsevier
… phenyl-linked compounds (Scheme 3)) 0 Condensation of 4-bromothiophene-2-carboxaldehyde, 5-bromothiophene-2-carboxaldehyde or 3-bromothiophene-2-carboxaldehyde with …
Number of citations: 26 www.sciencedirect.com
S Wanwong, A Poe, G Balaji… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… The syn-CPDT derivatives were synthesized starting from lithiation of 3-bromothiophene and subsequent treatment with 3-bromothiophene-2-carboxaldehyde to obtain 10 in 28% yield. …
Number of citations: 17 pubs.rsc.org
RM Scrowston - Thiophene and its derivatives. Part, 2009 - books.google.com
… 621 Long-range coupling between the aldehydic proton and 4-H in 3-bromothiophene-2-carboxaldehyde (J: 0.05 HZ) has been studied at considerable length. 622~ 627 Long-range …
Number of citations: 5 books.google.com
JD Prugh, GD Hartman, PJ Mallorga… - Journal of medicinal …, 1991 - ACS Publications
A series of 5-substituted thieno [2, 3-6]-and thieno [3, 2-6] thiophene-2-sulfonamides was prepared and evaluated for topical ocular hypotensive activity in glaucoma models. The 5-…
Number of citations: 138 pubs.acs.org
ET Pelkey - Progress in Heterocyclic Chemistry, 1998 - Elsevier
… Similar condensations gave thieno[3,2-b]thiophene 27 from 3-bromothiophene-2carboxaldehyde , ethyl 3-hydroxy-4-methylthiophene-2-carboxylate from ethyl 2-…
Number of citations: 3 www.sciencedirect.com
MO Anderson, J Zhang, Y Liu, C Yao… - Journal of medicinal …, 2012 - ACS Publications
… 3-Bromothiophene-2-carboxaldehyde (11) was azidated by nucleophilic aromatic substitution to generate 3-azidothiophenecarboxaldehyde 12. As reported previously, (14) aldehyde …
Number of citations: 119 pubs.acs.org
E Dubost, S Stiebing, T Ferrary, T Cailly, F Fabis… - Tetrahedron, 2014 - Elsevier
… Consequently, starting from 3-bromothiophene-2-carboxaldehyde 1g and 3-bromopyridine-4-carboxaldehyde 1h, we were able to isolate the previously unknown 1H-thieno[3,2-c]…
Number of citations: 11 www.sciencedirect.com

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